8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid
Overview
Description
8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a hydroxyl group at the 8th position and a carboxylic acid group at the 5th position on the naphthyridine ring. The naphthyridine ring itself is a fused bicyclic structure consisting of two pyridine rings.
Mechanism of Action
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions involves its binding to metal ions, which can influence the activity of metalloenzymes. For instance, it has been shown to inhibit certain metal-dependent enzymes by chelating the metal ions required for their catalytic activity . Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving metal ion homeostasis. By chelating metal ions, it can disrupt signaling pathways that depend on these ions, leading to altered gene expression and cellular metabolism . Furthermore, this compound has been shown to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of metalloenzymes by chelating their metal ion cofactors . This inhibition can lead to a decrease in enzyme activity, affecting various biochemical pathways. Additionally, the compound can bind to DNA and RNA, interfering with their replication and transcription processes . These interactions can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit target enzymes . At higher doses, it can induce toxicity, leading to adverse effects such as liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to metal ion metabolism. The compound can interact with enzymes that regulate metal ion homeostasis, affecting the levels of various metal ions within cells . Additionally, it can influence the metabolic flux of certain pathways by inhibiting key enzymes, leading to changes in metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via metal ion transporters, where it can accumulate and exert its effects . Once inside the cell, it can bind to various proteins, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with enzymes and nucleic acids . Post-translational modifications and targeting signals can direct the compound to specific cellular compartments, influencing its biochemical interactions and effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid typically involves the reaction between Meldrum’s acid and 3-aminopyridine derivatives. This reaction proceeds through a condensation mechanism, followed by cyclization to form the naphthyridine ring . Another approach involves cross-coupling reactions followed by cyclization reactions to yield the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, are likely applied to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and carboxylic acid positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different functional groups depending on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,5-Naphthyridine: Similar in structure but differs in the position of nitrogen atoms.
1,6-Naphthyridine: Another isomer with different biological activities and reactivity.
1,8-Naphthyridine: Known for its use in the synthesis of pharmaceuticals and coordination complexes.
Uniqueness: 8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a compound of significant interest in various research fields .
Properties
IUPAC Name |
8-oxo-7H-1,7-naphthyridine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-7-5(2-1-3-10-7)6(4-11-8)9(13)14/h1-4H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDHUTDNQWEIQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)NC=C2C(=O)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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